molecular formula C8H9N5 B1428020 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine CAS No. 1247195-81-8

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1428020
CAS No.: 1247195-81-8
M. Wt: 175.19 g/mol
InChI Key: WNWOBXDGYYGREA-UHFFFAOYSA-N
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Description

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

Research has demonstrated the utility of pyrazole derivatives, including compounds similar to 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine, as building blocks in the synthesis of heterocyclic compounds. These compounds exhibit a range of properties, making them valuable in chemical synthesis and the development of dyes. For example, the reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been exploited for the synthesis of diverse heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. This showcases the compound's significance in synthetic chemistry, offering a pathway to generate various heterocyclic compounds under mild reaction conditions, potentially including pyrazol-5-amines (Gomaa & Ali, 2020).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have been evaluated for their potential in antimicrobial and antitubercular applications. For instance, certain pyrazole derivatives have been studied for their efficacy against Mycobacterium tuberculosis, showcasing the therapeutic potential of this class of compounds in treating infectious diseases (Asif, 2014).

Anticancer Research

The pyrazole nucleus, a component of this compound, is a significant pharmacophore in the development of anticancer agents. Methyl-substituted pyrazoles, in particular, have been reported to exhibit a wide spectrum of biological activities, including anticancer effects. This highlights the importance of pyrazole derivatives in medicinal chemistry, offering insights into the synthesis and application of such compounds for cancer treatment (Sharma et al., 2021).

Pharmacological Properties

Research into pyrazole and its derivatives, akin to this compound, has uncovered a range of pharmacological properties. These compounds have been found to possess antimicrobial, anti-inflammatory, analgesic, and anticancer activities, among others. The diversity in biological activities underscores the potential of pyrazole derivatives in drug discovery and development, providing a basis for further exploration of their therapeutic applications (Ray et al., 2022).

Properties

IUPAC Name

2-(6-methylpyridazin-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWOBXDGYYGREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.